![molecular formula C16H23NO2 B7482394 2-Methoxy-5-[[2-(1-cyclohexenyl)ethylamino]methyl]phenol](/img/structure/B7482394.png)
2-Methoxy-5-[[2-(1-cyclohexenyl)ethylamino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-[[2-(1-cyclohexenyl)ethylamino]methyl]phenol is an organic compound with the molecular formula C16H23NO2 and a molecular weight of 261.365 This compound is characterized by its phenolic structure, which includes a methoxy group and an aminoethyl substituent attached to a cyclohexene ring
Preparation Methods
The synthesis of 2-Methoxy-5-[[2-(1-cyclohexenyl)ethylamino]methyl]phenol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-methoxyphenol with an appropriate aminoethyl cyclohexene derivative under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Methoxy-5-[[2-(1-cyclohexenyl)ethylamino]methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, often facilitated by acidic or basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-5-[[2-(1-cyclohexenyl)ethylamino]methyl]phenol has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives and as a reagent in organic synthesis.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[[2-(1-cyclohexenyl)ethylamino]methyl]phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the aminoethyl substituent can interact with various receptors and enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 2-Methoxy-5-[[2-(1-cyclohexenyl)ethylamino]methyl]phenol include:
2-Methoxy-5-methylphenol: This compound has a similar phenolic structure but lacks the aminoethyl substituent.
2-Methoxy-5-phenylamino-methylphenol: This compound has a phenylamino substituent instead of the cyclohexenyl group. The uniqueness of this compound lies in its specific substituent groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[[2-(cyclohexen-1-yl)ethylamino]methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-19-16-8-7-14(11-15(16)18)12-17-10-9-13-5-3-2-4-6-13/h5,7-8,11,17-18H,2-4,6,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKZYFDBJZKRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
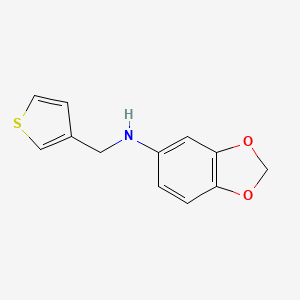
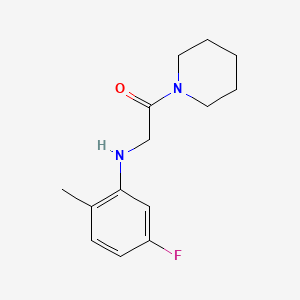
![N-[(5-chlorothiophen-2-yl)methyl]-2-morpholin-4-ylethanamine](/img/structure/B7482339.png)
![N-[(5-chlorothiophen-2-yl)methyl]-2-fluoroaniline](/img/structure/B7482347.png)
![N-[(5-chlorothiophen-2-yl)methyl]-2-thiophen-2-ylethanamine](/img/structure/B7482355.png)
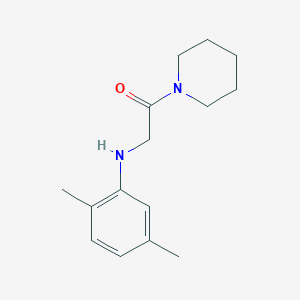
![3-[(cyclopropylmethylamino)methyl]-1H-quinolin-2-one](/img/structure/B7482368.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-(furan-2-yl)methanamine](/img/structure/B7482370.png)
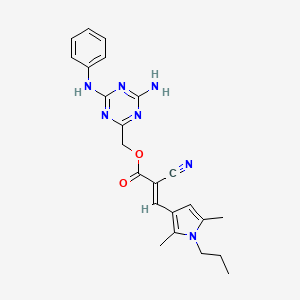
![4-[[(2-chlorophenyl)methylamino]methyl]-N-methylbenzamide](/img/structure/B7482386.png)
![4-[[(3-chlorophenyl)methylamino]methyl]-N-methylbenzamide](/img/structure/B7482395.png)
![2-(cyclohexen-1-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7482402.png)
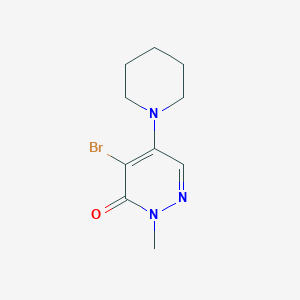
![Ethyl 2-[(2-methoxyacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B7482412.png)
